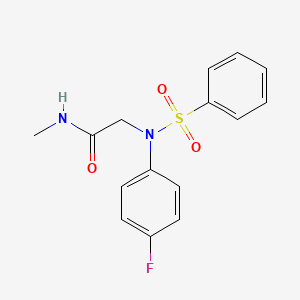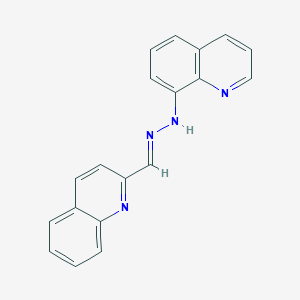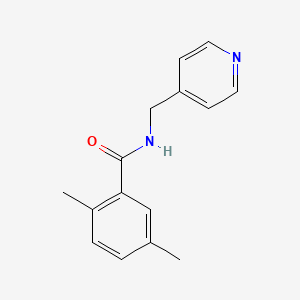
N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as FMPGS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
Mecanismo De Acción
The exact mechanism of action of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the glutamate and GABAergic systems. N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance the activity of GABAergic neurons, which are known to play a crucial role in the regulation of pain perception and seizure activity.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been reported to exhibit several biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, the reduction of pro-inflammatory cytokine production, and the modulation of ion channel activity. It has also been shown to increase the levels of endogenous opioids in the brain, which are known to play a crucial role in the regulation of pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of other neurological disorders, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide in preclinical and clinical settings.
Conclusion:
In conclusion, N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide is a promising chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide in the development of new drugs for the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process, which includes the reaction of 4-fluoroaniline with N-methylglycine in the presence of a suitable reagent, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product, N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, is obtained after purification and characterization.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-17-15(19)11-18(13-9-7-12(16)8-10-13)22(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIAKTKTBHOHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)



![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)

![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)
![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)
